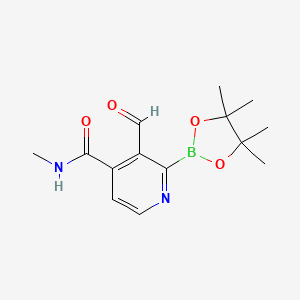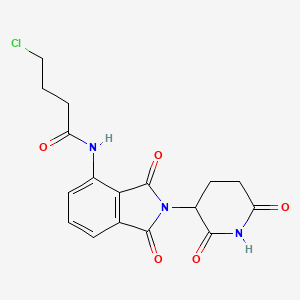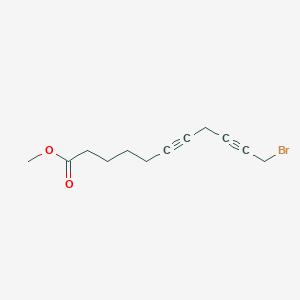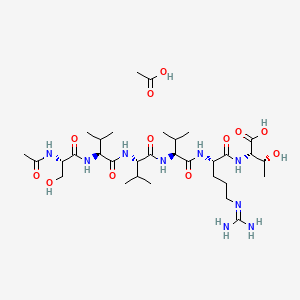
(R)-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H20N2O2S It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl group and a carbamothioyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl isocyanate and thiocarbonyl reagents. One common method includes the use of tert-butyl isocyanate and carbon disulfide (CS2) in the presence of a base such as potassium carbonate (K2CO3) in a mixed solvent system like H2O-DMAc (3:1). This reaction proceeds under mild conditions and does not require any catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the tert-butyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Piperidine derivatives, tert-butyl derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its piperidine core is a common motif in many bioactive molecules, and modifications to this structure can lead to compounds with interesting biological activities.
Medicine
In medicine, derivatives of ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate are explored for their potential therapeutic effects. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbanilate: Another compound with a tert-butyl group and a carbamate moiety.
tert-Butyl phenylcarbamate: Similar structure but with a phenyl group instead of a piperidine ring.
Uniqueness
®-tert-Butyl 3-carbamothioylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a tert-butyl group, and a carbamothioyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the piperidine ring can enhance its binding affinity to certain biological targets, making it a valuable compound in drug discovery and development.
Propiedades
Fórmula molecular |
C11H20N2O2S |
|---|---|
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-carbamothioylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-6-4-5-8(7-13)9(12)16/h8H,4-7H2,1-3H3,(H2,12,16)/t8-/m1/s1 |
Clave InChI |
ZCELPXRDWJCIJE-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=S)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)




![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
